molecular formula C10H16BrN3O2 B13615172 2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid

2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid

Cat. No.: B13615172
M. Wt: 290.16 g/mol
InChI Key: WSYXIVUNVFMDFC-UHFFFAOYSA-N
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Description

2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid is a complex organic compound that features a pyrazole ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by bromination and subsequent attachment to the hexanoic acid chain. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid involves its interaction with specific molecular targets. The bromine atom and pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanoic acid
  • 2-Amino-6-(4-fluoro-1h-pyrazol-1-yl)-2-methylhexanoic acid
  • 2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid

Uniqueness

2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H16BrN3O2

Molecular Weight

290.16 g/mol

IUPAC Name

2-amino-6-(4-bromopyrazol-1-yl)-2-methylhexanoic acid

InChI

InChI=1S/C10H16BrN3O2/c1-10(12,9(15)16)4-2-3-5-14-7-8(11)6-13-14/h6-7H,2-5,12H2,1H3,(H,15,16)

InChI Key

WSYXIVUNVFMDFC-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCN1C=C(C=N1)Br)(C(=O)O)N

Origin of Product

United States

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